
1H-Indole-1-carboxylic acid, 5-bromo-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-1-carboxylic acid, 5-bromo-, methyl ester is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 5-position and a methyl ester group at the carboxylic acid position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Indole-1-carboxylic acid, 5-bromo-, methyl ester can be synthesized through various methods. One common method involves the esterification of 5-bromo-1H-indole-3-carboxylic acid. The reaction typically involves the use of an alcohol (methanol) and an acid catalyst (such as sulfuric acid) to form the ester. Another method involves the reaction of 5-bromo-1H-indole with methyl chloroformate in the presence of a base like triethylamine .
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indole-1-carboxylic acid, 5-bromo-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation to form indole-2,3-dione derivatives. Reduction reactions can convert the ester group to an alcohol.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used.
Major Products Formed:
Substitution Reactions: Various substituted indole derivatives.
Oxidation Reactions: Indole-2,3-dione derivatives.
Reduction Reactions: Alcohol derivatives.
Ester Hydrolysis: 5-bromo-1H-indole-3-carboxylic acid.
Aplicaciones Científicas De Investigación
1H-Indole-1-carboxylic acid, 5-bromo-, methyl ester has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Indole-1-carboxylic acid, 5-bromo-, methyl ester involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, influencing biological pathways. For example, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The bromine atom and methyl ester group can also modulate the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
5-Bromo-1H-indole-3-carboxylic acid: Similar structure but lacks the methyl ester group.
1H-Indole-3-carboxylic acid, 5-bromo-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
1H-Indole-3-carboxylic acid, 5-chloro-, methyl ester: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: 1H-Indole-1-carboxylic acid, 5-bromo-, methyl ester is unique due to the presence of both the bromine atom and the methyl ester group, which can influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. The methyl ester group can affect the compound’s solubility and stability, making it a valuable intermediate in synthetic chemistry.
Propiedades
Número CAS |
503616-85-1 |
|---|---|
Fórmula molecular |
C10H8BrNO2 |
Peso molecular |
254.08 g/mol |
Nombre IUPAC |
methyl 5-bromoindole-1-carboxylate |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)12-5-4-7-6-8(11)2-3-9(7)12/h2-6H,1H3 |
Clave InChI |
PMYKOZMGGWFXCL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)N1C=CC2=C1C=CC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-Amino-9H-purin-9-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B14235933.png)
![2',7'-Dibromo-1,6-bis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B14235934.png)

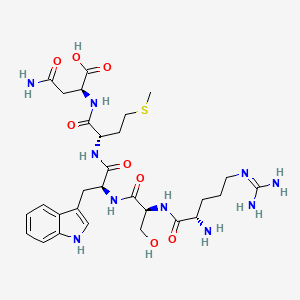
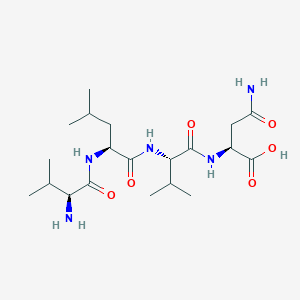
![Benzonitrile, 2,5-difluoro-4-[2-oxo-4-(trifluoromethyl)-1(2H)-pyridinyl]-](/img/structure/B14235965.png)
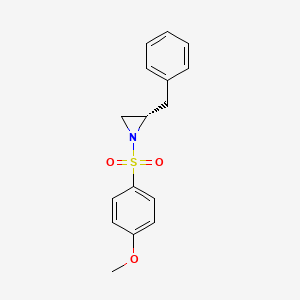

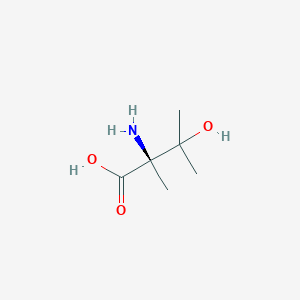
![2-(2-Boc-amino-4-pyridyl)-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B14235984.png)
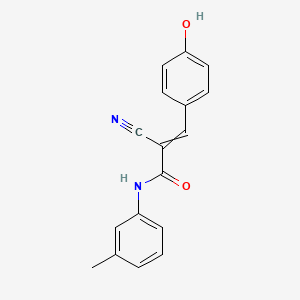


![1H-Pyrazole, 1,1',1''-[(trimethylsilyl)methylidyne]tris[3-phenyl-](/img/structure/B14236020.png)
